molecular formula C19H22ClNO4S B11647263 Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11647263
M. Wt: 395.9 g/mol
InChI Key: QFDXZVXIZQKNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-(4-CHLORO-3-METHYLPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a propanamido group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-CHLORO-3-METHYLPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Preparation of 4-chloro-3-methylphenol: This is achieved through the chlorination of 3-methylphenol.

    Formation of 4-chloro-3-methylphenoxyacetic acid: This involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid.

    Synthesis of the amide intermediate: The 4-chloro-3-methylphenoxyacetic acid is then reacted with propanoyl chloride to form the corresponding amide.

    Cyclization to form the thiophene ring: The amide intermediate undergoes cyclization with appropriate reagents to form the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-CHLORO-3-METHYLPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

ETHYL 2-[2-(4-CHLORO-3-METHYLPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-CHLORO-3-METHYLPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-[2-(4-CHLORO-3-METHYLPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate: Similar structure but lacks the thiophene ring.

    Methyl 2-(4-chloro-3-methylphenoxy)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate: Contains an additional chlorine atom on the phenoxy group.

The uniqueness of ETHYL 2-[2-(4-CHLORO-3-METHYLPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H22ClNO4S

Molecular Weight

395.9 g/mol

IUPAC Name

ethyl 2-[2-(4-chloro-3-methylphenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C19H22ClNO4S/c1-6-24-19(23)16-11(3)13(5)26-18(16)21-17(22)12(4)25-14-7-8-15(20)10(2)9-14/h7-9,12H,6H2,1-5H3,(H,21,22)

InChI Key

QFDXZVXIZQKNIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.